molecular formula C11H12ClNO4 B3483387 methyl 4-chloro-3-[(methoxyacetyl)amino]benzoate

methyl 4-chloro-3-[(methoxyacetyl)amino]benzoate

Cat. No. B3483387
M. Wt: 257.67 g/mol
InChI Key: WQICTTKXWGETHH-UHFFFAOYSA-N
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Description

Methyl benzoate compounds are generally used in a variety of applications including as solvents, intermediates in organic synthesis, and in the production of dyes . They are characterized by a benzene ring substituted with a methoxy carbonyl (ester) group and other functional groups .


Synthesis Analysis

The synthesis of methyl benzoate compounds typically involves the reaction of a benzoic acid derivative with methanol in the presence of an acid catalyst . The specific synthesis process for “methyl 4-chloro-3-[(methoxyacetyl)amino]benzoate” would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of a compound like “methyl 4-chloro-3-[(methoxyacetyl)amino]benzoate” would consist of a benzene ring substituted with a chloro group, a methoxyacetyl amino group, and a methoxy carbonyl (ester) group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Methyl benzoate compounds can undergo a variety of chemical reactions, including hydrolysis, reduction, and substitution reactions . The specific reactions that “methyl 4-chloro-3-[(methoxyacetyl)amino]benzoate” can undergo would depend on the reaction conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4-chloro-3-[(methoxyacetyl)amino]benzoate” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility, and stability .

Mechanism of Action

The mechanism of action of a compound like “methyl 4-chloro-3-[(methoxyacetyl)amino]benzoate” would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

Like all chemicals, “methyl 4-chloro-3-[(methoxyacetyl)amino]benzoate” should be handled with care. Its specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

The future directions for research on “methyl 4-chloro-3-[(methoxyacetyl)amino]benzoate” would depend on its potential applications. It could be studied for its potential uses in pharmaceuticals, dyes, or other industries .

properties

IUPAC Name

methyl 4-chloro-3-[(2-methoxyacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-16-6-10(14)13-9-5-7(11(15)17-2)3-4-8(9)12/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQICTTKXWGETHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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